molecular formula C20H24FNO4S B2935343 N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1797640-71-1

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2935343
CAS No.: 1797640-71-1
M. Wt: 393.47
InChI Key: OQZGLIKKMYSWSO-UHFFFAOYSA-N
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Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a fluorinated aromatic ring, a methoxyethyl chain, and an isopropylsulfonyl-substituted phenyl group. The 3-fluorophenyl moiety may improve metabolic stability, while the isopropylsulfonyl group could enhance lipophilicity and receptor interactions .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4S/c1-14(2)27(24,25)18-9-7-15(8-10-18)11-20(23)22-13-19(26-3)16-5-4-6-17(21)12-16/h4-10,12,14,19H,11,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGLIKKMYSWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H20FNO3SC_{16}H_{20}FNO_3S. Its structure features a methoxyethyl group, a fluorophenyl moiety, and an isopropylsulfonyl phenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiinflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, potentially useful in pain management.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development in oncology.

The biological activity is primarily attributed to its interaction with specific molecular targets. For instance, its ability to inhibit certain enzymes involved in inflammatory pathways suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, docking studies indicate that the compound may bind effectively to targets such as cyclooxygenase (COX) enzymes and other relevant receptors.

Pharmacological Studies

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

  • In Vitro Studies : These studies assessed the cytotoxicity against various cancer cell lines (e.g., A549, MCF-7). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
  • In Vivo Studies : Animal models have been used to evaluate anti-inflammatory and analgesic effects. For example, in a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in paw swelling compared to control groups.

Data Tables

Study TypeCell Line/ModelIC50/EffectReference
In VitroA549IC50 = 15 µM
In VitroMCF-7IC50 = 25 µM
In VivoCarrageenan Model40% reduction in swelling
In VivoPain ModelSignificant analgesic effect

Case Studies

Recent research highlights several case studies where this compound or its derivatives were utilized:

  • Case Study 1 : A clinical trial evaluated the efficacy of the compound in patients with chronic pain conditions. Results demonstrated a notable decrease in pain scores compared to baseline measurements.
  • Case Study 2 : Another study focused on the anti-inflammatory effects in rheumatoid arthritis models, showing marked improvement in joint swelling and pain reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on available evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference Evidence
N-(2-(3-Fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide 3-Fluorophenyl, methoxyethyl, 4-isopropylsulfonylphenyl C₂₁H₂₅FNO₄S 406.49 (calculated) Hypothesized enhanced receptor affinity N/A
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholinosulfonyl, phenylamino C₁₈H₂₁N₃O₄S 375.44 Inhibitor candidate (anti-COVID-19 study)
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Chloro-4-fluorophenyl, 4-methoxyphenyl C₁₅H₁₃ClFNO₂ 293.72 Antimicrobial potential
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide 4-Fluorophenyl, 3-methylphenylsulfanyl C₁₅H₁₄FNOS 275.34 Supplier-listed; sulfanyl group
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, 4-fluorophenyl, propylacetamido C₁₉H₂₇FN₂O₂ 334.21 81% synthesis yield; white solid
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, 2,6-diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide (pesticide)

Key Observations:

Fluorinated Aromatic Rings : Fluorine substitution is prevalent in analogs (e.g., 3-fluorophenyl, 4-fluorophenyl) to enhance electronic effects and metabolic resistance .

Sulfonyl vs. Sulfanyl Groups: The target compound’s isopropylsulfonyl group differs from morpholinosulfonyl (5i) and sulfanyl () analogs. Sulfonyl groups generally improve solubility and binding specificity compared to sulfanyl derivatives .

Methoxy Substitution : The methoxyethyl chain in the target compound may increase hydrophilicity relative to N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide’s simpler methoxyphenyl group .

Biological Activity : While the target compound lacks direct assay data, analogs like 5i were evaluated in anti-COVID-19 studies, and N-(4-fluorophenyl) derivatives are linked to antimicrobial applications .

Research Findings and Structural Insights

A. Role of Fluorine Substitution

Fluorine atoms in aromatic rings (e.g., 3-fluorophenyl, 4-fluorophenyl) reduce electron density, enhancing resistance to oxidative metabolism and improving membrane permeability . For example, N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide () demonstrates how fluorine and chlorine synergistically stabilize the molecule for antimicrobial activity.

B. Impact of Sulfonyl Groups

The isopropylsulfonyl group in the target compound contrasts with morpholinosulfonyl groups in anti-COVID-19 candidates ().

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